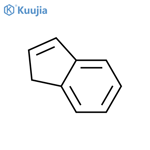

Catalytic asymmetric cross-dehydrogenative coupling: activation of C-H bonds by a cooperative bimetallic catalyst system

,

Chemical Communications (Cambridge,

2013,

49(33),

3470-3472